molecular formula C19H29N3O3 B5238370 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea

Cat. No.: B5238370
M. Wt: 347.5 g/mol
InChI Key: HZGRWIJCHDADGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea is a complex organic compound that features a unique combination of a cyclopentylpyrrolidine moiety and a dimethoxyphenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the cyclopentylpyrrolidine intermediate. This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions. The final step involves the reaction of the cyclopentylpyrrolidine intermediate with 2,5-dimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylurea: Shares the dimethoxyphenylurea moiety but lacks the cyclopentylpyrrolidine group.

    Cyclopentylpyrrolidine: Contains the cyclopentylpyrrolidine moiety but lacks the dimethoxyphenylurea group.

Uniqueness

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(1-cyclopentylpyrrolidin-3-yl)methyl]-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-16-7-8-18(25-2)17(11-16)21-19(23)20-12-14-9-10-22(13-14)15-5-3-4-6-15/h7-8,11,14-15H,3-6,9-10,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGRWIJCHDADGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NCC2CCN(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.